molecular formula C27H22N2O3 B5192289 3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B5192289
M. Wt: 422.5 g/mol
InChI Key: AMLJSJFEEBESFS-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a naphthalene core, a benzoxazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Naphthalene Derivative Preparation: The naphthalene core is functionalized with a methoxy group and a carboxamide group through electrophilic aromatic substitution and subsequent amidation reactions.

    Coupling Reaction: The final step involves coupling the benzoxazole moiety with the naphthalene derivative using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide.

    Reduction: Formation of 3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalen-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific biomolecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzoxazole moiety could interact with the active site of an enzyme, while the naphthalene core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide: shares similarities with other benzoxazole derivatives and naphthalene-based compounds.

    Benzoxazole Derivatives: Compounds such as 2-(4-methylphenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole.

    Naphthalene Derivatives: Compounds such as 1-methoxy-2-naphthoic acid and 2-methoxy-1-naphthamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and physical properties

Properties

IUPAC Name

3-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-16-8-11-24-23(12-16)29-27(32-24)20-10-9-17(2)22(14-20)28-26(30)21-13-18-6-4-5-7-19(18)15-25(21)31-3/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLJSJFEEBESFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=CC=CC=C5C=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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